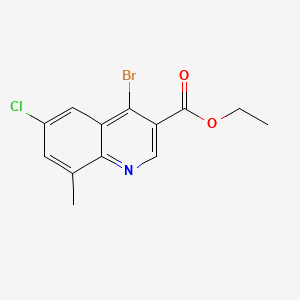
4-Bromo-6-chloro-8-methylquinoline-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-chloro-8-methylquinoline-3-carboxylic acid ethyl ester is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloro-8-methylquinoline-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a quinoline precursor, followed by esterification. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-chloro-8-methylquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include quinoline N-oxides, amine derivatives, and substituted quinoline compounds.
Scientific Research Applications
4-Bromo-6-chloro-8-methylquinoline-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloro-8-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit or activate enzymes, receptors, or other proteins, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester
- Ethyl 6-bromo-4-chloroquinoline-3-carboxylate
Comparison: Compared to similar compounds, 4-Bromo-6-chloro-8-methylquinoline-3-carboxylic acid ethyl ester stands out due to its unique combination of bromine, chlorine, and methyl groups on the quinoline ring. This structural uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1242260-23-6 |
|---|---|
Molecular Formula |
C13H11BrClNO2 |
Molecular Weight |
328.59 |
IUPAC Name |
ethyl 4-bromo-6-chloro-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H11BrClNO2/c1-3-18-13(17)10-6-16-12-7(2)4-8(15)5-9(12)11(10)14/h4-6H,3H2,1-2H3 |
InChI Key |
MFUXMRAZXFJATJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)Cl)Br |
Synonyms |
4-Bromo-6-chloro-8-methylquinoline-3-carboxylic acid ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


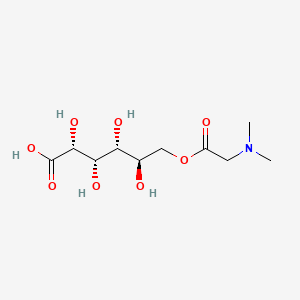
![4-(Benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B577766.png)
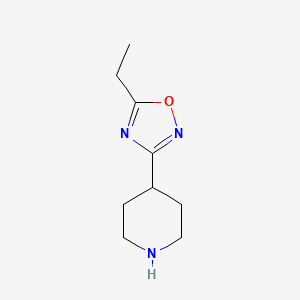

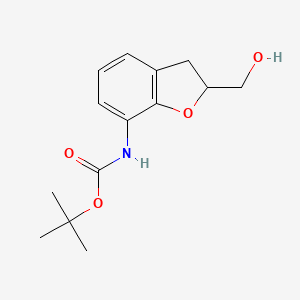


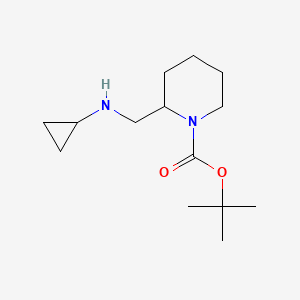
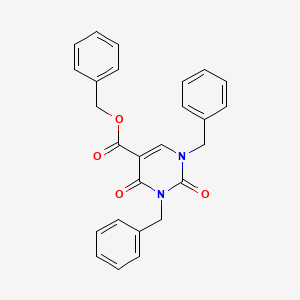
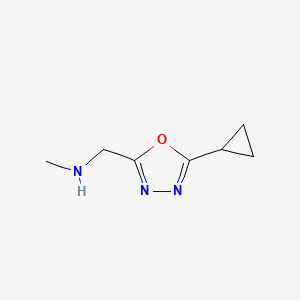
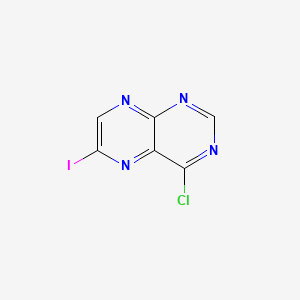
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B577780.png)


